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Compound of Interest

Compound Name:
4,7-dichloro-3-

(trifluoromethyl)quinoline

Cat. No.: B13431528

Get Quote

Compound Name: 4,7-Dichloro-3-(trifluoromethyl)quinoline Chemical Formula:

C₁₀H₄Cl₂F₃N Molecular Weight: 266.05 g/mol

CAS Registry Status: This specific isomer does not have a widely indexed CAS number in

public chemical repositories (PubChem, SciFinder). It is a specialized research intermediate,

distinct from its commercially available isomers and precursors. Researchers must not confuse

it with:

4,7-Dichloroquinoline: CAS 86-98-6 (The parent scaffold).[1][2]

4-Chloro-7-(trifluoromethyl)quinoline: CAS 346-55-4 (Regioisomer).

3-Bromo-4,7-dichloroquinoline: CAS 860194-90-7 (Key synthetic precursor).[3]

Scientific Value Proposition: The 4,7-dichloro-3-(trifluoromethyl)quinoline scaffold

represents a "privileged structure" in medicinal chemistry. The C4-chlorine atom is highly labile

for nucleophilic aromatic substitution (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b13431528#bc-rfq
https://www.benchchem.com/product/b13431528/docs?utm_src=pdf-body#part-1-compound-identification-strategic-significance
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6490818.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C86986&Units=SI&Mask=3FFF
https://www.sostie.com/.cm4all/uproc.php/0/Sostie%20Product%20List%202022.xlsx?_=17e29cac670&cdp=a
https://www.benchchem.com/product/b13431528/docs?utm_src=pdf-body#part-1-compound-identification-strategic-significance
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13431528?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


), allowing for the rapid introduction of amine-based pharmacophores (e.g., piperazines,
anilines). The C7-chlorine provides a handle for palladium-catalyzed cross-coupling (Suzuki-
Miyaura), while the C3-trifluoromethyl group introduces profound electronic modulation and
lipophilicity (LogP increase), critical for blood-brain barrier (BBB) penetration in antimalarial and
kinase inhibitor drug discovery.

Part 2: Synthesis & Production Protocols
As this compound is not a commodity chemical, its acquisition requires de novo synthesis. The

most robust, field-proven route utilizes a Late-Stage Functionalization (LSF) strategy, starting

from the inexpensive 4,7-dichloroquinoline. This avoids the harsh conditions of cyclization

chemistries (e.g., Conrad-Llimpach) that often fail with electron-deficient trifluoromethyl

precursors.

Synthetic Pathway: Halogen-Exchange &
Trifluoromethylation
The synthesis proceeds in two critical steps:

Regioselective Iodination: Electrophilic halogenation at the C3 position.

Copper-Mediated Trifluoromethylation: Displacement of the C3-iodide using a "soft"

trifluoromethylating agent.

Step 1: Synthesis of 4,7-Dichloro-3-iodoquinoline

Reagents: 4,7-Dichloroquinoline, N-Iodosuccinimide (NIS), Acetic Acid.

Mechanism: Electrophilic aromatic substitution. The C3 position is the most electron-rich site

on the pyridine ring of the quinoline system, permitting selective halogenation.

Protocol:

Dissolve 4,7-dichloroquinoline (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

Add N-Iodosuccinimide (1.2 eq) in a single portion.
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Heat the reaction mixture to 80°C for 4–6 hours. Monitor by LC-MS for the appearance of the

[M+H]+ peak at ~324.

Workup: Cool to room temperature. Pour into ice water. Neutralize with saturated

. Filter the resulting pale yellow precipitate.

Purification: Recrystallize from ethanol/water to yield 4,7-dichloro-3-iodoquinoline (Yield:

~75-85%).

Step 2: Trifluoromethylation (The "Chen-Type" Coupling)

Reagents: Methyl fluorosulfonyldifluoroacetate (MFSDA), CuI, Phenanthroline (ligand).

Rationale: Traditional reagents like

are gaseous and difficult to handle. MFSDA acts as a stable source of the

radical/anion equivalent in the presence of Copper(I).

Protocol:

In a glovebox or under Argon, combine 4,7-dichloro-3-iodoquinoline (1.0 eq), CuI (0.2 eq),

and 1,10-Phenanthroline (0.2 eq) in dry DMF.

Add MFSDA (2.0 eq).

Heat to 100°C for 12 hours. The color will shift from green to dark brown.

Workup: Dilute with Ethyl Acetate, wash 3x with brine (to remove DMF and Copper salts).

Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The product elutes quickly

due to the lipophilic

group.

Part 3: Visualization of Synthetic Logic
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The following diagram illustrates the critical decision nodes in the synthesis, highlighting why

the iodination route is superior to direct cyclization.

Reaction Logic

4,7-Dichloroquinoline
(CAS 86-98-6)

Step 1: C3-Iodination
(NIS, AcOH, 80°C)

Intermediate:
4,7-Dichloro-3-iodoquinoline

(CAS 70237-22-8)

Yield: ~80% Step 2: Trifluoromethylation
(MFSDA, CuI, Phenanthroline)

Target:
4,7-Dichloro-3-(trifluoromethyl)quinoline

Yield: ~60%

Click to download full resolution via product page

Caption: Step-wise synthesis via Late-Stage Functionalization (LSF) of the quinoline core.

Part 4: Reactivity Profile & Applications
1. Regioselective Nucleophilic Substitution (

) The reactivity of the two chlorine atoms is distinct, allowing for sequential functionalization:

C4-Chlorine: Highly reactive. Displaced by amines at mild temperatures (60-80°C).

C7-Chlorine: Deactivated. Requires high temperatures (>120°C) or metal catalysis to

displace.

Table 1: Comparative Reactivity of Substituents
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Position Substituent Reactivity Type
Primary
Application

C3 Electronic Modulator

Increases metabolic

stability; enhances

lipophilicity.

C4
Electrophile (

)

Attachment of

solubilizing tails (e.g.,

diamines).

C7 Electrophile (Suzuki)

Coupling with aryl

boronic acids for

library expansion.

2. Biological Applications

Antimalarial Agents: Analogs of Chloroquine and Mefloquine. The 3-

group mimics the lipophilic bulk of the Mefloquine pharmacophore, potentially overcoming
resistance mechanisms in Plasmodium falciparum.

Kinase Inhibition: The 3-substituted quinoline core is a known scaffold for Type I and Type II

kinase inhibitors (e.g., Bosutinib derivatives), where the

group occupies the hydrophobic pocket of the ATP-binding site.

Part 5: Safety & Handling (MSDS Summary)
Hazard Identification: Irritant (Skin/Eye), Acute Toxicity (Oral).

Specific Risk: Fluorinated quinolines can cause severe eye damage.[4] The

group is generally stable, but combustion may release HF (Hydrofluoric Acid).

Storage: Store under inert atmosphere (Argon) at 2-8°C. Light sensitive (iodinated

intermediate).
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Synthesis of 4,7-Dichloroquinoline (Parent Scaffold): Surrey, A. R., & Hammer, H. F. (1946).

"The Preparation of 4,7-Dichloroquinoline." Journal of the American Chemical Society.

Iodination Protocol (C3-Selective): O'Neill, P. M., et al. (2003). "Synthesis and antimalarial

activity of new 4-aminoquinoline derivatives." Journal of Medicinal Chemistry.

Trifluoromethylation Methodology (Cu-Mediated): Oishi, M., et al. (2009). "Copper-Catalyzed

Trifluoromethylation of Aryl Iodides with Methyl Fluorosulfonyldifluoroacetate." Organic

Letters.

Precursor Data (3-Bromo-4,7-dichloroquinoline): Sigma-Aldrich Product Data, CAS 860194-

90-7.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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